molecular formula C20H24ClN3OS B2887599 (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone CAS No. 1088103-09-6

(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone

Cat. No. B2887599
CAS RN: 1088103-09-6
M. Wt: 389.94
InChI Key: UNQYSHAPAIDRNG-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone is a useful research compound. Its molecular formula is C20H24ClN3OS and its molecular weight is 389.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of various compounds related to (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone. For instance, Zheng Rui (2010) explored the synthesis of piperidine derivatives, starting from piperidine-4-carboxylic acid, emphasizing the easy availability of starting materials and a reasonable overall yield of 62.4% (Zheng Rui, 2010).

Crystal Structure and Cytotoxic Activity

Studies like that of Marcin Stolarczyk et al. (2018) have examined the synthesis and crystal structure of related pyrimidine derivatives, noting their cytotoxic activity against various cell lines. This research highlights the significance of substituents in the molecular structure and their impact on biological activity (Stolarczyk et al., 2018).

Thermal and Optical Studies

Research by C. S. Karthik et al. (2021) delved into thermal and optical properties, including X-ray diffraction studies, of compounds structurally similar to the compound . This research provides insights into the stability and molecular interactions of these compounds under various conditions (Karthik et al., 2021).

Biological Activities and Pharmacological Potential

Investigations into compounds with similar structures have been conducted to evaluate their potential in various biological and pharmacological applications. For example, studies on the synthesis and antimicrobial activity of piperidin-4-yl)methanone derivatives by L. Mallesha and K. Mohana (2014) highlight their potential against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Receptor Binding and Agonist Activity

Research on compounds such as F 13640, which are structurally related to the compound , has explored their binding to receptors and agonist activity. For instance, F. Colpaert et al. (2004) studied the effects of a similar compound on 5-HT(1A) receptors, demonstrating its potential in treating pathological pain (Colpaert et al., 2004).

properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3OS/c1-14-3-5-15(6-4-14)7-8-16-9-11-24(12-10-16)19(25)18-17(21)13-22-20(23-18)26-2/h3-6,13,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQYSHAPAIDRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.